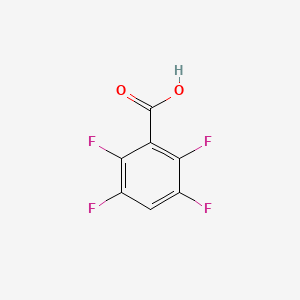
Pyruvamide
Übersicht
Beschreibung
Pyruvamide is a derivative of pyruvic acid . It has a molecular formula of C3H5NO2 and a molecular weight of 87.08 g/mol . It is also known by other synonyms such as 2-oxopropanamide .
Molecular Structure Analysis
The molecular structure of Pyruvamide includes a carbonyl group (C=O), a carboxyl group (-COOH), and an amine group (-NH2) . The InChI string representation of its structure is InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3, (H2,4,6) . The Canonical SMILES representation is CC(=O)C(=O)N .
Chemical Reactions Analysis
While specific chemical reactions involving Pyruvamide were not found in the search results, it’s known that Pyruvamide can participate in various biochemical reactions due to the presence of functional groups like carbonyl, carboxyl, and amine .
Physical And Chemical Properties Analysis
Pyruvamide has a molecular weight of 87.08 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 87.032028402 g/mol . The Topological Polar Surface Area is 60.2 Ų . The Heavy Atom Count is 6 .
Wissenschaftliche Forschungsanwendungen
Biochemical Research
Pyruvamide is often used in biochemical research due to its unique properties . It’s available from various scientific research suppliers, such as Sigma-Aldrich , which provides pyruvamide and related products for scientific research .
Pyruvate Decarboxylase Studies
Pyruvamide plays a crucial role in studies involving Pyruvate Decarboxylase (PDC), an enzyme responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide . All characterized PDCs are dependent on the cofactors thiamine diphosphate (ThDP) and Mg 2+ .
Crystal Structure Analysis
The crystal structure of tetrameric pyruvate decarboxylase from Zymomonas mobilis has been determined at 1.9 Å resolution . The study provides insights into substrate activation in pyruvate decarboxylases . Pyruvamide is crucial in these types of structural analyses .
Enzyme Activation Studies
In contrast to other pyruvate decarboxylases, the enzyme from Z. mobilis is not subject to allosteric activation by the substrate . The tight packing of the dimers in the tetramer prevents large rearrangements in the quaternary structure as seen in the yeast enzyme and locks the enzyme in an activated conformation .
Biochemical Property Variations
The X-ray analysis reveals subtle but significant structural differences in the active site that might be responsible for variations in the biochemical properties in these enzymes . Pyruvamide is key in these types of comparative studies .
Alcohol Fermentation
Pyruvate decarboxylase (PDC) is a key enzyme in alcohol fermentation and depends on thiamin diphosphate (ThDP) and Mg(II) ions for catalytic activity . The enzyme catalyzes the conversion of pyruvate to acetaldehyde and carbon dioxide . Pyruvamide is essential in these types of fermentation studies .
Wirkmechanismus
Target of Action
Pyruvamide, also known as 2-oxopropanamide, primarily targets the enzyme Pyruvate Decarboxylase (PDC) . PDC is responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide . All characterized PDCs are dependent on the cofactors thiamine diphosphate (ThDP) and Mg²⁺ .
Mode of Action
It is known that pyruvamide interacts with pdc, which is a thiamine diphosphate-dependent enzyme .
Biochemical Pathways
Pyruvamide is involved in various endogenous metabolic pathways, including glycolysis, the TCA cycle, and amino acid and fatty acid biosynthesis . It serves as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of Pyruvamide’s action are largely dependent on its interaction with PDC. PDC catalyzes the conversion of pyruvate into acetaldehyde and carbon dioxide . Therefore, the modulation of PDC activity by Pyruvamide could have significant effects on these metabolic processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyruvamide. For instance, the pH optimum and reduced thermostability of PDC likely reflect the host organism’s niche and the conditions under which these properties have been naturally selected .
Eigenschaften
IUPAC Name |
2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLWERNILTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212433 | |
| Record name | Pyruvamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyruvamide | |
CAS RN |
631-66-3 | |
| Record name | Pyruvamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC349134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyruvamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRUVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)


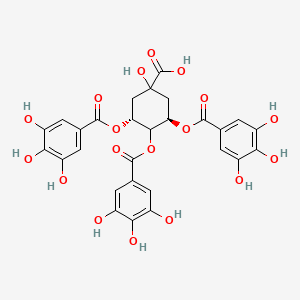

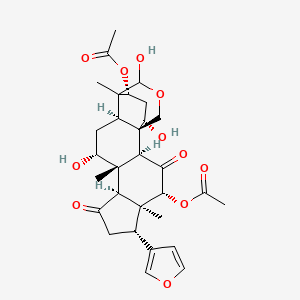

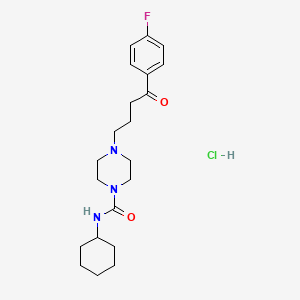


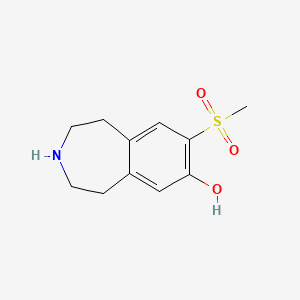
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
